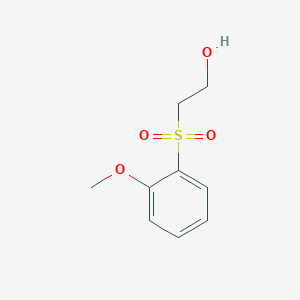

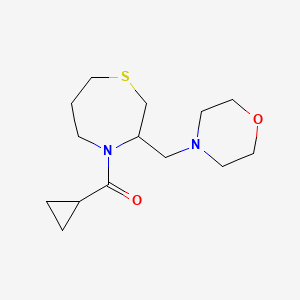

5-氨基-5,6,7,8-四氢喹啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

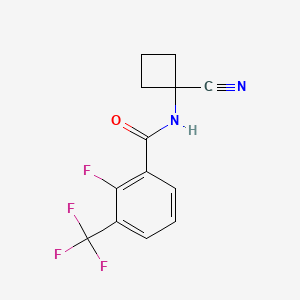

5-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound that has been investigated for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. It is related to huperzine A, a naturally occurring cholinesterase inhibitor, and has been designed to inhibit acetylcholinesterase, an enzyme associated with the progression of Alzheimer's disease. The compound has shown in vitro activity and in vivo efficacy in reversing memory impairment in animal models .

Synthesis Analysis

The synthesis of 5-amino-5,6,7,8-tetrahydroquinolinones involves several steps, including the reduction of related compounds and the use of nitrogen-containing nucleophiles. An improved synthesis method for related compounds, such as 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, has been developed using aluminum hydride reduction . Additionally, a method for preparing amino-substituted tetrahydroquinolines via catalytic hydrogenation followed by acetamide hydrolysis has been described, yielding good to moderate results depending on the position of the acetamido substituent . A transformation of tetrahydro-2H-1-benzopyran-2,5-diones with hydrazides into corresponding 1-amino-tetrahydroquinoline-2,5-diones has also been reported .

Molecular Structure Analysis

The molecular structure of 5-amino-tetrahydroquinolinones and related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, a new fluorescent compound containing a 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile moiety was investigated for its structural parameters, spectroscopic properties, and electronic characteristics using density functional theory calculations .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-tetrahydroquinolinones has been explored in the context of their potential as therapeutic agents. The spontaneous dynamic kinetic resolution of 8-amino-tetrahydroquinoline was observed in the presence of Candida antarctica Lipase B, which provided insight into the racemization pathway of the compound . This type of reaction is important for understanding the behavior of such compounds under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-tetrahydroquinolinones have been extensively studied. The fluorescent compound mentioned earlier exhibited significant nonlinear optical properties, with a first-order hyperpolarizability greater than that of urea, indicating potential as a nonlinear optical (NLO) material. Its absorption and emission spectra were characterized in different solvents, and the interaction with solvents was investigated using solvatochromic methods . Additionally, the chemical reactivity indices and thermodynamic properties of these compounds have been evaluated to understand their stability and reactivity .

科学研究应用

合成和表征

一锅合成技术: Siddekha 等人 (2014) 描述了一种一锅法、四组分合成 2-氨基-3-氰基-4-芳基-5-氧代-7,7-二甲基-1,4,6,8-四氢喹啉的方法。该方法强调操作简单且对环境影响最小,这可能与 5-氨基-5,6,7,8-四氢喹啉-2(1H)-酮 (Siddekha、Saleh Azzam 和 Pasha,2014) 相关的化合物有关。

催化氢化方法: Skupinska 等人 (2002) 描述了一种制备氨基取代四氢喹啉的方法,其中包括乙酰氨基取代喹啉和异喹啉的催化氢化。该方法可以适用于合成 5-氨基-5,6,7,8-四氢喹啉-2(1H)-酮 (Skupinska、McEachern、Skerlj 和 Bridger,2002) 的衍生物。

化学性质和应用

药物化学应用: Johnson 等人 (2013) 探索了含三氟甲基基团的四氢喹啉的合成,重点介绍了它们在药物化学中的价值,因为它们存在部分饱和的双环和代谢稳定的 CF(3) 基团。该研究表明相关化合物 (Johnson、O'mahony、Edwards 和 Duncton,2013) 在药物设计和药理学中的潜在应用。

抗真菌特性: Gholap 等人 (2007) 合成了一系列四氢喹啉衍生物并评估了它们的抗真菌特性。这表明类似化合物在对抗真菌感染中可能的药用应用 (Gholap、Toti、Shirazi、Kumari、Bhat、Deshpande 和 Srinivasan,2007)。

结构研究

- 晶体学研究: Karczmarzyk 等人 (2010) 对 5,6,7,8-四氢喹啉 1-氧化物进行了研究,详细阐述了其晶体结构并通过氢键形成三维网络。这项研究提供了对四氢喹啉衍生物结构方面的见解,这可能与了解 5-氨基-5,6,7,8-四氢喹啉-2(1H)-酮 (Karczmarzyk、Lipińska、Wysocki、Urbańczyk-Lipkowska 和 Kalicki,2010) 的性质有关。

属性

IUPAC Name |

5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h4-5,7H,1-3,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXVAVXEVFFVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC(=O)C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)